[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine
CAS No.:
Cat. No.: VC16398327
Molecular Formula: C5H8ClF2N3
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8ClF2N3 |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | [2-(difluoromethyl)pyrazol-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H7F2N3.ClH/c6-5(7)10-4(3-8)1-2-9-10;/h1-2,5H,3,8H2;1H |
| Standard InChI Key | MLDJNXBVYDAUCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1)C(F)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, forms the scaffold for functionalization. The 1-position bears a difluoromethyl group (), while the 5-position is substituted with a methylamine () group. This arrangement introduces both electron-withdrawing (fluorine) and electron-donating (amine) effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | [1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine |
| Lipophilicity (LogP) | Estimated 1.2–1.8 (computational) |
| Hydrogen Bond Donors | 2 (amine group) |
| Hydrogen Bond Acceptors | 4 (pyrazole N, F, NH₂) |
The difluoromethyl group enhances membrane permeability, while the primary amine facilitates salt formation and solubility in aqueous media.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step sequences starting from pyrazole precursors. A common approach includes:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under catalytic conditions.
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Difluoromethylation: Introduction of the group via nucleophilic substitution using reagents like sodium difluoromethanesulfinate (DFS).
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Methylamine Installation: Reductive amination or nucleophilic displacement of a leaving group (e.g., chloride) with methylamine.
Table 2: Representative Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine + acetylacetone, EtOH reflux | 65–70 |
| Difluoromethylation | DFS, CuI, DMF, 80°C | 50–55 |
| Amine functionalization | Methylamine, K₂CO₃, DMSO, 60°C | 70–75 |
Challenges include controlling regioselectivity during pyrazole formation and minimizing defluorination under harsh conditions .
Chemical Reactivity and Derivative Synthesis
Amine-Driven Reactions
The primary amine participates in:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Schiff Base Formation: Reaction with aldehydes/ketones to generate imines.
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Alkylation: Quaternization with alkyl halides to yield ammonium salts.
Pyrazole Ring Modifications
Electrophilic substitution at the pyrazole’s 3- and 4-positions is feasible, though steric hindrance from the difluoromethyl group limits reactivity at the 1-position. Nitration and sulfonation reactions have been reported for analogous pyrazoles, suggesting potential pathways for further functionalization .
| Target Class | Example Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Kinases | EGFR | −8.2 |
| GPCRs | 5-HT₂A receptor | −7.8 |
| Microbial Enzymes | Dihydrofolate reductase | −7.5 |
Experimental Findings
While in vivo data remain limited, structurally related pyrazole derivatives exhibit:
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Anticancer Activity: Inhibition of tumor cell proliferation via kinase pathway disruption .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis.
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Anti-inflammatory Action: Suppression of COX-2 and TNF-α production .
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile scaffold for generating analogs. For example, coupling the amine with carboxylic acids yields prodrugs with improved bioavailability. Hybridization with quinoline moieties (as seen in related compounds) could enhance DNA intercalation properties .
Agrochemistry
Pyrazole derivatives are explored as herbicides and fungicides. The difluoromethyl group’s stability under environmental conditions makes it suitable for outdoor applications .
Future Directions
Structural Diversification
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Introducing heterocyclic appendages (e.g., piperidine, as in VC14646664) to modulate target selectivity.
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Exploring fluorinated analogs to tune pharmacokinetic profiles.
Translational Research
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In Vivo Toxicity Studies: Assessing organ-specific toxicity and maximum tolerated doses.
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Formulation Development: Designing salt forms (e.g., hydrochloride) for enhanced solubility.
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